4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine
Description
Properties
Molecular Formula |
C8H11F2N3O |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H11F2N3O/c9-6(10)8-12-7(13-14-8)5-1-3-11-4-2-5/h5-6,11H,1-4H2 |
InChI Key |
YYEJDMWHQUYEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The difluoromethyl group is then introduced through a fluorination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Reaction Conditions
The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure of intermediates and final products.
Reactivity Profile
The compound exhibits a range of chemical reactivity due to its functional groups:
-
Nucleophilic Substitution : The piperidine nitrogen can participate in nucleophilic substitution reactions with electrophiles.
-
Electrophilic Aromatic Substitution : If aromatic substituents are present, the compound may undergo electrophilic aromatic substitution reactions.
Key Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The nitrogen atom in piperidine acts as a nucleophile in reactions with alkyl halides or acyl chlorides. |
| Electrophilic Aromatic Substitution | Possible if there are activated aromatic rings; can lead to functionalization at ortho/para positions. |
| Oxidation | The difluoromethyl group may undergo oxidation under specific conditions to yield different products. |
Mechanistic Insights
Research indicates that the difluoromethyl moiety can influence the reactivity of adjacent functional groups due to its electron-withdrawing effects. For instance, studies have shown that difluoromethyl-substituted compounds can exhibit unique binding interactions in biological systems, particularly in enzyme inhibition scenarios .
Inhibition Mechanism
Studies reveal that derivatives containing difluoromethyl groups can act as selective inhibitors through a two-step slow-binding mechanism. The interaction involves coordination with zinc ions in the active site of enzymes, leading to irreversible inhibition .
Potential Therapeutic Uses
Given its structural features, 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine may be explored for:
-
Cancer therapeutics targeting HDACs.
-
Development of new anti-inflammatory agents.
Scientific Research Applications
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison on 1,2,4-Oxadiazole-Piperidine Derivatives
Key Observations :
- Fluorinated Derivatives : The difluoromethyl (-CF2H) group balances metabolic stability and synthetic feasibility, making it preferable over the discontinued trifluoromethyl (-CF3) variant, which may face stability or cost challenges .
- Reactivity : Chloromethyl derivatives serve as intermediates for further functionalization, unlike the stable difluoromethyl analog .
Pharmacological Relevance
Key Observations :
- The difluoromethyl group’s electronegativity mimics natural substrates, enhancing receptor binding compared to methyl or non-fluorinated analogs .
- In 5-HT1D receptor studies, oxadiazole substituents critically modulate antagonist potency, with fluorinated groups showing superior affinity .
Biological Activity
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine is a compound of interest due to its potential biological activities, particularly in the realm of drug discovery and development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 239.65 g/mol
- CAS Number : 1351500-79-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes or receptors, while the oxadiazole ring facilitates hydrogen bonding and stabilizes the compound's interactions with its targets .
Histone Deacetylase Inhibition
One of the most significant activities associated with this compound is its role as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis. In vitro studies have shown that this compound exhibits potent inhibition of HDAC6, which can lead to increased acetylation of histones and non-histone proteins .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), CCRF-CEM (leukemia).
- IC Values : Many derivatives show IC values under 50 µM, indicating potent anticancer activity .
Selectivity and Off-target Effects
Studies have demonstrated that this compound possesses selectivity for HDAC6 over other HDAC isoforms. For example, at concentrations up to 10 µM, it showed minimal off-target effects on muscarinic receptors and ion channels . This selectivity is crucial for minimizing side effects in therapeutic applications.
In Vitro Studies
A systematic study involving various derivatives of oxadiazoles revealed that modifications at the C5 position significantly influence biological activity. The introduction of difluoromethyl groups was shown to enhance potency against HDAC6 while maintaining selectivity .
In Vivo Studies
In vivo experiments using mouse models have demonstrated that oral administration of HDAC6 inhibitors leads to significant tumor regression in xenograft models. These findings support the potential application of this compound in cancer therapy .
Data Table: Biological Activity Overview
| Biological Activity | Details |
|---|---|
| Target Enzyme | Histone Deacetylase 6 (HDAC6) |
| Cell Lines Tested | MDA-MB-231 (breast cancer), CCRF-CEM (leukemia) |
| IC | <50 µM for several derivatives |
| Selectivity | High selectivity for HDAC6 over other isoforms |
| Off-target Effects | Minimal at concentrations up to 10 µM |
Q & A
Q. What are the recommended synthetic routes for 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine, and how can fluorination efficiency be optimized?
The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine, followed by fluorination. For the difluoromethyl group, in situ generation of difluorocarbene (e.g., using sodium chlorodifluoroacetate) is a common approach. Optimization includes controlling reaction temperature (40–60°C) and using polar aprotic solvents like DMF to enhance fluorination yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How can analytical methods like HPLC or LC-MS be validated for quantifying this compound and its impurities?
Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 10 mM) and acetonitrile (70:30 v/v) for HPLC. For LC-MS, electrospray ionization (ESI+) in positive ion mode provides better sensitivity. Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked samples. Impurity profiling requires forced degradation studies (acid/base/oxidative stress) to identify byproducts .
Q. What purification strategies are effective for removing residual solvents or unreacted intermediates?
Residual solvents (e.g., DCM) can be removed via rotary evaporation under reduced pressure (30–40°C). Unreacted intermediates often require preparative TLC (silica gel GF254, chloroform/methanol 9:1) or flash chromatography. For persistent impurities, recrystallization in ethanol at −20°C improves purity (>99%) .
Advanced Research Questions
Q. How does the difluoromethyl-oxadiazole moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The difluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) show a 2–3× increase in half-life compared to methyl or hydrogen analogs. The oxadiazole ring improves membrane permeability (logP ~2.5), as confirmed by Caco-2 cell monolayers .
Q. What computational methods predict binding interactions between this compound and biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) with homology models of target proteins (e.g., kinase domains) identifies key interactions: (1) hydrogen bonding between the oxadiazole nitrogen and catalytic lysine, and (2) hydrophobic contacts with the difluoromethyl group. MD simulations (GROMACS, 100 ns) assess stability of the ligand-protein complex .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Systematic modifications include:
- Oxadiazole substitution : Replacing difluoromethyl with trifluoromethyl increases electronegativity but may reduce solubility.
- Piperidine ring : N-methylation enhances blood-brain barrier penetration (tested in in situ rat brain perfusion models).
- Stereochemistry : Enantiomeric separation (chiral HPLC, Chiralpak AD-H column) reveals (R)-isomers exhibit 5× higher affinity in receptor-binding assays .
Q. What metabolomics approaches identify major metabolites in preclinical models?
High-resolution mass spectrometry (HRMS, Q-TOF) with MSE data acquisition detects phase I metabolites (e.g., hydroxylation at the piperidine ring) and phase II conjugates (glucuronidation). In vivo rat studies with bile duct cannulation confirm biliary excretion as the primary elimination route .
Methodological Considerations
Q. How can researchers mitigate hazards during large-scale synthesis (e.g., exothermic reactions or toxic intermediates)?
- Exothermic steps : Use jacketed reactors with temperature control (−10°C to 100°C) and inline FTIR monitoring.
- Toxic intermediates (e.g., isocyanates) : Implement closed-system purification and PPE (nitrile gloves, respirators).
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before incineration .
Q. What strategies ensure reproducibility in biological assays involving this compound?
- Cell-based assays : Pre-treat cells with 1% FBS for 24 hr to minimize serum protein interference.
- IC50 determination : Use 8-point dose-response curves (0.1–100 µM) with three technical replicates. Normalize data to vehicle controls (DMSO <0.1%) .
Q. How do solvent polarity and pH impact the compound’s stability in formulation buffers?
Stability studies (25°C/60% RH, 30 days) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
